Zonisamide-d4 - 1020720-04-0

Zonisamide-d4

Catalog Number: EVT-1439373
CAS Number: 1020720-04-0
Molecular Formula: C8H8N2O3S
Molecular Weight: 216.247
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zonisamide-d4 is a deuterated form of zonisamide, a compound primarily used as an anticonvulsant medication. It is classified under the category of sulfonamides and is structurally related to benzisoxazole. The deuterated version, Zonisamide-d4, is utilized in pharmacokinetic studies and analytical chemistry to improve the precision of measurements by reducing background noise in mass spectrometry.

Source and Classification

Zonisamide-d4 is derived from zonisamide, which was first approved for use in the United States in 2000. The compound is classified as an anticonvulsant and is used in the treatment of epilepsy and other seizure disorders. The deuterated variant serves as an internal standard in analytical methods due to its isotopic labeling, which allows for more accurate quantification of zonisamide in biological samples.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zonisamide-d4 typically involves deuterium exchange reactions, where hydrogen atoms in the original zonisamide molecule are replaced with deuterium. This can be achieved through various methods:

  1. Deuterated Solvents: Utilizing deuterated solvents during the reaction facilitates the incorporation of deuterium into the compound.
  2. Deuterated Reagents: Specific synthetic routes may involve deuterated reagents that contribute to the formation of the benzisoxazole structure, which is integral to zonisamide's molecular framework.

For instance, one method includes the use of chlorosulfonic acid for sulfonation reactions, which can be carried out in organic solvents to synthesize intermediates that eventually lead to Zonisamide-d4 .

Molecular Structure Analysis

Structure and Data

The molecular formula of Zonisamide-d4 is C_8H_8D_4N_2O_3S, indicating that it retains the core structure of zonisamide but with four hydrogen atoms replaced by deuterium. The structural characteristics include:

  • Benzisoxazole core: This heterocyclic structure contributes to its pharmacological properties.
  • Sulfonamide group: Essential for its mechanism of action.

The specific isotopic labeling enhances the compound's stability and detection capabilities in analytical techniques such as mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Zonisamide-d4 undergoes various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:

  1. Sulfonation: The introduction of sulfonyl groups using chlorosulfonic acid.
  2. Formation Reactions: The synthesis involves reactions that yield intermediates like benzisoxazole methane sulfonyl chloride, which are crucial for producing zonisamide derivatives .

These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity.

Mechanism of Action

Process and Data

Zonisamide acts primarily by inhibiting voltage-gated sodium channels and enhancing gamma-aminobutyric acid (GABA) activity, leading to decreased neuronal excitability. The presence of deuterium in Zonisamide-d4 does not alter its pharmacological properties but allows for more precise studies regarding its metabolism and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zonisamide-d4 exhibits similar physical properties to zonisamide but with altered spectroscopic characteristics due to deuteration:

  • Molecular Weight: Approximately 202.25 g/mol.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile.
  • Stability: Enhanced stability due to isotopic labeling.

Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying Zonisamide-d4 in various matrices, ensuring accurate measurement during pharmacokinetic studies .

Applications

Scientific Uses

Zonisamide-d4 is primarily used in research settings for:

  • Quantification Studies: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for determining zonisamide levels in biological fluids.
  • Pharmacokinetic Research: Understanding the metabolism and excretion patterns of zonisamide in clinical settings.
  • Analytical Chemistry: Improving the accuracy of drug assays by providing a stable reference point during analysis.
Chemical Characterization of Zonisamide-d4

Structural Analysis of Deuterated Zonisamide Derivatives

Isotopic Labeling Patterns in the Benzisoxazole Ring System

Zonisamide-d4 (C~8~H~4~D~4~N~2~O~3~S) features site-specific deuterium substitution at the 4,5,6,7 positions of the benzisoxazole ring system, as confirmed by mass spectrometry and nuclear magnetic resonance analyses. This strategic deuteration replaces all four hydrogen atoms in the aromatic moiety while preserving the sulfamoylmethyl functional group (-CH~2~SO~2~NH~2) in its protonated form. The isotopic labeling pattern maintains the original molecular geometry but introduces measurable changes in bond vibrational frequencies. Specifically, C-D bonds exhibit approximately 650 cm⁻¹ lower stretching frequencies compared to C-H bonds in infrared spectroscopy, providing a distinct spectroscopic signature for compound identification. This precise deuteration does not alter the planarity of the benzisoxazole ring or its electronic configuration, as evidenced by X-ray crystallography studies comparing the deuterated and protiated forms [1] [5].

Table 1: Deuteration Sites and Spectroscopic Signatures in Zonisamide-d4

Molecular PositionDeuteration SiteBond Length Change (Å)Vibrational Frequency Shift
Benzisoxazole C4H → DΔ +0.005-650 cm⁻¹ (C-D stretch)
Benzisoxazole C5H → DΔ +0.004-645 cm⁻¹ (C-D stretch)
Benzisoxazole C6H → DΔ +0.005-652 cm⁻¹ (C-D stretch)
Benzisoxazole C7H → DΔ +0.004-648 cm⁻¹ (C-D stretch)
SulfamoylmethylUndeuteratedNo changeNo significant shift

Molecular Dynamics of Deuterium Substitution on Sulfonamide Stability

Deuterium incorporation significantly influences hydrogen bonding dynamics involving the sulfonamide group despite the absence of direct deuteration at this site. Isotopic mass effects alter low-frequency vibrational modes of the benzisoxazole ring, which propagates through the molecular framework to affect sulfonamide conformation. Computational simulations reveal a 15-20% reduction in sulfonamide rotational freedom due to increased molecular rigidity imparted by deuterium substitution. This constrained mobility enhances the sulfonamide's hydrogen-bonding capacity with biological targets like carbonic anhydrase isoforms. The kinetic isotope effect further stabilizes the sulfonamide moiety against metabolic cleavage, as demonstrated by a 40% reduction in dealkylation rates in microsomal studies compared to non-deuterated zonisamide. These molecular dynamics underpin the compound's utility as a tracer in metabolic pathway studies, where its enhanced stability allows precise tracking of sulfonamide-containing metabolites [2] [4].

Physicochemical Properties of Zonisamide-d4

LogP and Hydrophobicity Profiling

The deuterium labeling in zonisamide-d4 induces subtle but measurable changes in hydrophobicity profiles compared to its protiated counterpart. Experimental determinations yield a logP value of 2.40 for zonisamide-d4 versus 2.35 for unlabeled zonisamide, indicating a slight increase in lipophilicity attributable to the deuterium isotope effect. This shift enhances membrane permeability in in vitro models, with artificial membrane assays showing a 12% increase in transcellular flux. Despite this change, aqueous solubility remains comparable (0.67 mg/mL in water), attributed to the preservation of hydrogen-bonding capacity at the sulfamoyl group. Deuterium-induced alterations in solvent interaction energies were quantified using isothermal titration calorimetry, revealing a 5.8 kJ/mol reduction in dehydration energy during membrane partitioning. The compound follows a linear pH-solubility profile across physiological pH ranges (1.2–7.4), with no precipitation observed during intestinal transition simulations [1].

Table 2: Comparative Physicochemical Properties of Zonisamide and Zonisamide-d4

PropertyZonisamideZonisamide-d4Analytical Method
Molecular Weight212.23 g/mol216.25 g/molHigh-resolution MS
LogP (octanol/water)2.352.40Shake-flask HPLC-UV
Water Solubility0.70 mg/mL0.67 mg/mLEquilibrium solubility (24h)
DMSO Solubility245 mg/mL250 mg/mLKinetic solubility assay
pKa (sulfonamide)10.210.2Potentiometric titration

Thermal Stability and Degradation Pathways

Accelerated stability studies demonstrate that deuterium substitution significantly alters the degradation kinetics of zonisamide-d4 under thermal stress. Isothermal testing at 60°C reveals a 30% reduction in oxidative degradation rate compared to the non-deuterated compound, attributable to kinetic isotope effects on hydrogen abstraction. The primary degradation pathway involves ring oxidation followed by sulfonamide cleavage, yielding 2-sulfamoylacetylphenol as the major degradant. Activation energy (E~a~) for this oxidative degradation increases from 85 kJ/mol in zonisamide to 98 kJ/mol in zonisamide-d4, as calculated via Arrhenius modeling. Notably, deuterium labeling shifts the degradation product profile: while protiated zonisamide generates approximately 12% benzoic acid derivatives under photolytic stress, zonisamide-d4 produces less than 5% of these metabolites due to stabilization of the benzisoxazole ring. Forced degradation in hydrogen peroxide (3%) confirms enhanced oxidative stability, with zonisamide-d4 showing 92% remaining after 24 hours versus 78% for the protiated form. These stability advantages make the deuterated form particularly valuable for long-term metabolic tracking studies where degradation artifacts could compromise data integrity [3] [5].

Table 3: Thermal Degradation Kinetics of Zonisamide-d4 Under Stress Conditions

Stress ConditionTimeZonisamide DegradationZonisamide-d4 DegradationPrimary Degradant
Dry Heat (60°C)4 weeks8.2%5.7%Desulfonylated derivative
Oxidative (3% H~2~O~2~)24 hours22.0%8.0%Ring-hydroxylated compound
Photolytic (1.2M lux)48 hours15.5%9.8%Sulfonamide cleavage product
Acidic (0.1N HCl)7 days3.1%2.9%Isoxazole-opened derivative

The stabilization mechanism primarily involves deuterium's vibrational mass effect, which increases the activation energy required for C-H (C-D) bond cleavage during ring oxidation. Isotopic substitution reduces the zero-point energy difference between ground and transition states, thereby decelerating rate-determining hydrogen (deuterium) abstraction steps. This protective effect is most pronounced in oxidative pathways where benzisoxazole ring hydrogens are directly involved in electron transfer mechanisms. Spectrophotometric stability-indicating methods developed for protiated zonisamide remain applicable to the deuterated analog but require wavelength adjustments to account for isotopic shifts in UV absorption maxima (Δλ = 2-3 nm) [3].

Properties

CAS Number

1020720-04-0

Product Name

Zonisamide-d4

IUPAC Name

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide

Molecular Formula

C8H8N2O3S

Molecular Weight

216.247

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D

InChI Key

UBQNRHZMVUUOMG-RHQRLBAQSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

Synonyms

1,2-(Benzisoxazole-d4)-3-methanesulfonamide; 3-(Sulfamoylmethyl)-1,2-benzisoxazole-d4; AD 810-d4; Aleviatin-d4; Excegran-d4; PD 110843-d4; Zonegran-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.